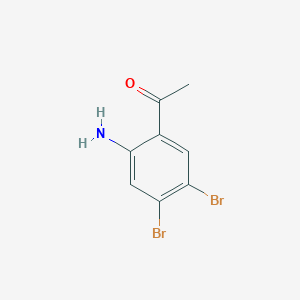
1-(2-Amino-4,5-dibromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-amino-4,5-dibromophenyl)ethan-1-one is an organic compound with the molecular formula C8H7Br2NO It is characterized by the presence of an amino group and two bromine atoms attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-4,5-dibromophenyl)ethan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the amino group. One common method involves the bromination of 2-aminoacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-amino-4,5-dibromophenyl)ethan-1-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-amino-4,5-dibromophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-amino-4,5-dibromophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-amino-4,5-dibromophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-amino-3,5-dibromophenyl)ethan-1-one
- 1-(2-amino-4,5-dichlorophenyl)ethan-1-one
- 1-(2-amino-4,5-difluorophenyl)ethan-1-one
Uniqueness
1-(2-amino-4,5-dibromophenyl)ethan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical properties compared to its analogs with different halogen substitutions
Propriétés
Formule moléculaire |
C8H7Br2NO |
|---|---|
Poids moléculaire |
292.95 g/mol |
Nom IUPAC |
1-(2-amino-4,5-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |
Clé InChI |
GYXPAOVQRSQFDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















